molecular formula C26H35N3O5S2 B2935030 ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-53-7

ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2935030
CAS No.: 449767-53-7
M. Wt: 533.7
InChI Key: YRXOJJLXQINMOJ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine carboxylate family, characterized by a bicyclic core structure fused with a thiophene ring. The molecule features:

  • Position 2: A 4-(N-cyclohexyl-N-methylsulfamoyl)benzamido group, introducing a sulfonamide moiety with bulky cyclohexyl and methyl substituents.
  • Position 6: An ethyl group, contributing to lipophilicity.
  • Position 3: An ethyl ester, enhancing solubility in organic solvents.

Properties

IUPAC Name

ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5S2/c1-4-29-16-15-21-22(17-29)35-25(23(21)26(31)34-5-2)27-24(30)18-11-13-20(14-12-18)36(32,33)28(3)19-9-7-6-8-10-19/h11-14,19H,4-10,15-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXOJJLXQINMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothieno[2,3-c]pyridine core, followed by the introduction of the benzamido group and the N-cyclohexyl-N-methylsulfamoyl moiety. Common reagents used in these reactions include ethyl esters, amines, and sulfonyl chlorides, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural and functional differences are highlighted below (Table 1) and discussed in detail.

Table 1: Structural and Molecular Comparison

Compound Name Position 2 Substituent Position 6 Substituent Molecular Formula (if available) Molecular Weight (g/mol) Key Features
Target Compound 4-(N-Cyclohexyl-N-methylsulfamoyl)benzamido Ethyl Not explicitly provided Estimated >500 Bulky sulfamoyl group; potential for enhanced hydrogen bonding
Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate () Amino (-NH2) Benzoyl (C6H5CO-) C17H18N2O3S 330.40 Simpler substituents; lacks sulfonamide functionality
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate () Amino (-NH2) Boc (tert-butoxycarbonyl) C15H22N2O4S 326.41 Boc group enhances stability during synthesis; reduced steric bulk
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate () 3,4-Dimethoxybenzamido Benzyl (C6H5CH2-) Not explicitly provided Estimated ~480 Methoxy groups increase electron density; benzyl adds steric hindrance

Substituent-Driven NMR Profiling ()

NMR analysis of similar compounds (e.g., ) reveals that substituents in Regions A (positions 29–36) and B (positions 39–44) induce distinct chemical shifts. For the target compound:

  • The sulfamoyl group in Region B (benzamido substituent) would likely cause downfield shifts due to electron-withdrawing effects.
  • The ethyl group at position 6 (Region A) may result in upfield shifts compared to bulkier substituents like benzyl or Boc .

Pharmacological Implications

  • Sulfamoyl vs. Methoxy groups () may improve membrane permeability but reduce polarity .

Biological Activity

Ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with various functional groups that enhance its solubility and biological reactivity. The presence of the sulfonamide moiety is particularly significant as it is known to contribute to various biological activities.

PropertyValue
Molecular FormulaC27H38ClN3O5S2
Molecular Weight584.2 g/mol
CAS Number1216779-96-2

Research indicates that compounds similar to this compound can interact with biological targets such as enzymes involved in phosphate metabolism. These interactions are critical for understanding its mechanism of action and optimizing therapeutic potential.

Antimicrobial Activity

Preliminary studies suggest significant antimicrobial properties against various pathogens. The compound has been shown to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of this compound. It has been reported to inhibit the proliferation of cancer cell lines, suggesting its possible application in cancer therapy. The structural complexity of the molecule may allow it to target multiple pathways involved in tumor growth.

Case Studies

  • Antimicrobial Screening : A study involving the synthesis of related compounds demonstrated significant antibacterial activity against multiple strains. Compounds with similar structural features showed minimum inhibitory concentrations (MIC) indicating their effectiveness against resistant strains .
  • Cancer Cell Proliferation : In vitro studies have shown that this compound effectively reduces cell viability in several cancer cell lines. These findings warrant further exploration into its mechanisms of action and potential clinical applications.

Q & A

Q. What are the key steps for synthesizing this compound?

  • Answer : Follow multi-step protocols involving: (i) Sulfamoylation of the benzamide intermediate using N-cyclohexyl-N-methylsulfamoyl chloride. (ii) Coupling reactions (e.g., carbodiimide-mediated amidation) to attach the tetrahydrothienopyridine core. (iii) Esterification with ethyl chloroformate. Optimize yields by controlling reaction temperature (0–5°C for sulfamoylation) and solvent polarity (e.g., DMF for coupling) .

Advanced Research Questions

Q. How can contradictory solubility or stability data be resolved across studies?

  • Answer : Conduct systematic stability assays under controlled pH, temperature, and light conditions. For solubility discrepancies, use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar groups vs. ethyl acetate for hydrophobic regions). Validate results with orthogonal techniques like HPLC or dynamic light scattering .

Q. What experimental design strategies are recommended for optimizing reaction yields?

  • Answer : Implement Design of Experiments (DoE) methodologies to evaluate critical variables (e.g., catalyst loading, reaction time). Use flow-chemistry platforms to enhance reproducibility and scalability, as demonstrated in flow-chemistry-based synthesis of structurally complex heterocycles .

Q. How can the compound’s reactivity be mechanistically studied in nucleophilic substitution reactions?

  • Answer : Employ kinetic isotope effect (KIE) studies and DFT calculations to probe transition states. Monitor reaction progress via in-situ IR spectroscopy or LC-MS. Compare reactivity with analogs (e.g., 6-methyl or 6-benzyl derivatives) to isolate electronic vs. steric effects .

Q. What methodologies are suitable for analyzing intermolecular interactions in its crystalline form?

  • Answer : Perform Hirshfeld surface analysis on X-ray diffraction data to quantify non-covalent interactions (e.g., C–H···π, hydrogen bonds). Use Cambridge Structural Database (CSD) comparisons to identify packing motifs influenced by the sulfamoyl and cyclohexyl groups .

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